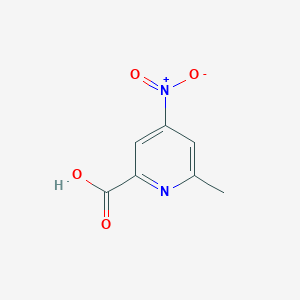

6-Methyl-4-nitropicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-4-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-2-5(9(12)13)3-6(8-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEYOLHGMGAMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460830 | |

| Record name | 6-methyl-4-nitropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-16-6 | |

| Record name | 6-methyl-4-nitropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-4-nitropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Proposed Synthetic Pathway for 6-Methyl-4-nitropicolinic Acid: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract: 6-Methyl-4-nitropicolinic acid is a substituted pyridine derivative of interest in medicinal chemistry due to its potential as a versatile building block in the synthesis of novel therapeutic agents.[1] This technical guide outlines a plausible and scientifically grounded synthetic pathway for the preparation of this compound, starting from the readily available precursor, 2-bromo-6-methyl-4-nitropyridine. The proposed route involves a critical oxidation step to introduce the carboxylic acid functionality. This document provides a detailed, step-by-step protocol, discusses the underlying chemical principles, and addresses potential challenges and optimization strategies.

Introduction and Strategic Overview

This compound, with the systematic IUPAC name 6-methyl-4-nitropyridine-2-carboxylic acid, is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 4-position, and a carboxylic acid at the 2-position.[1] Its structural motifs suggest potential applications as a chelating agent in coordination chemistry and as an intermediate in the synthesis of complex bioactive molecules.[2]

Direct synthesis of this molecule is not well-documented in publicly available literature, necessitating a rational design of a synthetic route. The proposed pathway in this guide leverages a known transformation, the oxidation of a substituted pyridine, to achieve the target molecule.[1]

The overall synthetic strategy is depicted below:

Figure 1. Proposed single-step synthesis of this compound.

Proposed Synthesis Pathway: Oxidation of 2-Bromo-6-methyl-4-nitropyridine

The core of the proposed synthesis is the oxidation of the methyl group of 2-bromo-6-methyl-4-nitropyridine to a carboxylic acid. This approach is based on established methods for the oxidation of methylpyridines.[1]

Rationale for Starting Material and Reagent Selection

-

Starting Material: 2-Bromo-6-methyl-4-nitropyridine is a suitable precursor as the bromo-substituent at the 2-position can be subsequently removed or utilized for further derivatization. More importantly, the other positions are appropriately substituted for the target molecule.

-

Oxidizing Agent: Chromium trioxide (CrO₃) in concentrated sulfuric acid is a powerful oxidizing agent capable of converting an aromatic methyl group to a carboxylic acid.[1] While other oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under pressure can also be effective for oxidizing methylpyridines, the CrO₃/H₂SO₄ system has been reported for a similar transformation.[1][3]

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for a similar oxidation reaction.[1]

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 2-Bromo-6-methyl-4-nitropyridine | ≥98% | Commercial |

| Chromium trioxide (CrO₃) | ACS Reagent, ≥99.5% | Commercial |

| Sulfuric acid (H₂SO₄), concentrated | ACS Reagent, 95.0-98.0% | Commercial |

| Deionized water | High-purity | In-house |

| Methanol | ACS Reagent, ≥99.8% | Commercial |

| Ice | In-house |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-bromo-6-methyl-4-nitropyridine (2.07 mmol, 1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

-

Addition of Oxidant: Slowly add chromium trioxide (8.28 mmol, 4 equivalents) to the stirred solution, ensuring the temperature is maintained at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Heating: Heat the reaction mixture to 70°C for 30 minutes.

-

Workup and Isolation: Cool the mixture to room temperature and then carefully pour it over ice water. The product is expected to crystallize upon standing, potentially requiring overnight storage at -20°C for complete precipitation.

-

Purification: Collect the crude product by filtration. Recrystallize the solid from a mixture of water and methanol to obtain the purified this compound as beige crystals.[1]

Mechanistic Considerations and Potential Side Reactions

The oxidation of the methyl group likely proceeds through a series of oxidative steps, potentially involving a benzylic alcohol and aldehyde intermediate, which are further oxidized to the carboxylic acid under the harsh reaction conditions.

Potential Side Reactions:

-

Over-oxidation and Ring Degradation: The strong oxidizing conditions can potentially lead to the degradation of the pyridine ring, reducing the overall yield.

-

Incomplete Oxidation: Insufficient reaction time or a lower temperature might result in the formation of the corresponding alcohol or aldehyde as byproducts.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: The melting point of the purified product should be determined and compared to reported values (172–175°C).[1]

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

-

FT-IR: To identify the characteristic functional groups, particularly the carboxylic acid C=O and O-H stretches, and the nitro group N-O stretches.

-

-

Chromatography:

-

HPLC: To determine the purity of the final product (typically aiming for ≥98%).[1]

-

Discussion and Future Perspectives

The proposed synthetic pathway offers a direct and plausible route to this compound. However, optimization of the reaction conditions, such as the stoichiometry of the oxidizing agent, reaction temperature, and time, may be necessary to maximize the yield and purity of the product.

Alternative synthetic strategies could also be explored. For instance, a multi-step sequence involving the nitration of 6-methylpicolinic acid could be considered. However, the regioselectivity of the nitration of substituted pyridines can be challenging to control and may lead to a mixture of isomers.[4][5] The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, often requiring harsh reaction conditions.[6][7][8]

Conclusion

This technical guide has detailed a viable synthetic approach for the preparation of this compound. The proposed method, centered on the oxidation of a readily accessible precursor, provides a solid foundation for researchers and drug development professionals to synthesize this valuable chemical intermediate for further investigation and application in medicinal chemistry.

References

- 1. This compound | 30235-16-6 | Benchchem [benchchem.com]

- 2. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]

- 3. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Foreword: The Imperative of Structural Precision in Modern Drug Development

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Methyl-4-nitropicolinic Acid

In the landscape of pharmaceutical sciences, the precise characterization of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is the bedrock upon which safe and effective medicines are built. The three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's fundamental physicochemical properties, including solubility, stability, bioavailability, and hygroscopicity. For a molecule like this compound—a compound of interest for its potential antimicrobial and anti-inflammatory activities—a thorough understanding of its solid-state structure is paramount.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the methodologies required to elucidate the crystal structure of this compound, from synthesis to final structural interpretation. While a definitive published crystal structure for this specific molecule is not yet publicly available, this document serves as a predictive and methodological framework, leveraging established protocols and data from closely related analogues to provide a robust guide for researchers in the field.

Part 1: Synthesis and Preparation of Analysis-Grade Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The molecular identity of this compound is established by its IUPAC name, 6-methyl-4-nitropyridine-2-carboxylic acid, and its unique CAS Number: 30235-16-6.[1] Its molecular formula is C₇H₆N₂O₄, corresponding to a molecular weight of 182.13 g/mol .[1]

Synthesis Protocol: Oxidation Route

A reliable method for synthesizing the title compound is through the oxidation of a suitable precursor, such as 2-bromo-6-methyl-4-nitropyridine. This approach is robust and yields a product with purity typically in the range of 95-98%.[1]

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve 2-bromo-6-methyl-4-nitropyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.

-

Oxidation: Slowly add chromium trioxide (CrO₃, 4.0 eq) to the cooled solution, ensuring the temperature remains below 5°C to control the exothermic reaction and prevent unwanted side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Heating and Completion: Gently heat the reaction mixture to 70°C for 30 minutes to ensure the reaction goes to completion.

-

Precipitation: Cool the mixture back to room temperature and then pour it carefully over a beaker of crushed ice. The product will precipitate out of the solution.

-

Isolation and Purification: Isolate the crude product by vacuum filtration. Recrystallize the solid from a mixture of methanol and water to yield the final product as beige crystals.[1]

Causality Insight: The use of a strong oxidizing agent like CrO₃ in a non-aqueous, acidic medium is crucial for the selective conversion of the bromo- or other suitable leaving group to a carboxylic acid without degrading the sensitive nitro-substituted pyridine ring. Temperature control is paramount to manage the reaction's kinetics and minimize impurity formation.

Growing Single Crystals: The Art of Slow Evaporation

The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal. The goal is to grow a well-ordered, strain-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

Experimental Protocol:

-

Solution Preparation: Prepare a saturated solution of purified this compound in a suitable solvent system, such as an ethanol/water mixture or ethyl acetate. Gentle warming can be used to increase solubility.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystallization: Cover the vial with a cap, but do not seal it completely. Instead, pierce the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks at room temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Expertise & Experience: Slow evaporation is the method of choice because it allows molecules to deposit onto the growing crystal lattice in a slow, ordered fashion, minimizing defects. A faster evaporation rate often leads to the formation of polycrystalline powder or poorly ordered crystals unsuitable for single-crystal analysis.

Part 2: Spectroscopic Verification of the Core Structure

Before committing to the time-intensive process of X-ray diffraction, it is essential to verify the molecular structure of the synthesized compound using spectroscopic methods. This ensures that the crystal being analyzed is indeed the target molecule.

| Analytical Technique | Expected Observations for this compound | Interpretation |

| FT-IR Spectroscopy | ~1700-1750 cm⁻¹ (strong), ~1530-1550 cm⁻¹ (strong, asymmetric), ~1340-1360 cm⁻¹ (strong, symmetric) | Characteristic C=O stretch of the carboxylic acid; Asymmetric and symmetric stretches of the NO₂ group, respectively.[1] |

| ¹H NMR Spectroscopy | ~8.5-9.0 ppm (singlet), ~8.0-8.5 ppm (singlet), ~2.5 ppm (singlet) | Aromatic protons on the pyridine ring, deshielded by the electron-withdrawing nitro and carboxyl groups; Methyl group protons.[1] |

| ¹³C NMR Spectroscopy | ~165-170 ppm, ~120-150 ppm | Carboxylic acid carbonyl carbon; Aromatic carbons of the pyridine ring.[1] |

| Mass Spectrometry | [M-H]⁻ at m/z 181 | Negative mode Electrospray Ionization (ESI-MS) showing the deprotonated molecular ion, confirming the molecular weight of 182.13 g/mol .[1] |

Trustworthiness: This multi-technique spectroscopic approach provides a self-validating system. A compound that satisfies the expected spectral data from IR, NMR, and Mass Spectrometry can be confidently identified as this compound, justifying its advancement to crystallographic analysis.

Part 3: The Principles and Practice of Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional atomic arrangement in a crystalline solid. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in an ordered lattice. The resulting diffraction pattern is then used to reconstruct a model of the electron density, and thus the atomic positions.

SC-XRD Experimental Workflow

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a nylon loop with a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (usually at 100 K) on the diffractometer. The low temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a list of reflections with their corresponding intensities.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm. Lighter atoms, including hydrogens, are located from the difference Fourier map. The model is refined until the calculated diffraction pattern shows the best possible agreement with the experimental data, a process monitored by the R-factor (residual factor).

Part 4: Structural Analysis and Interpretation (A Predictive Approach)

As no public crystal structure exists for this compound, we can predict its key structural features based on the known crystal structures of analogous compounds, such as 6-Methylnicotinic acid.[2][3] This provides an authoritative framework for what to expect upon successful analysis.

Hypothetical Crystallographic Data

The following table presents a set of plausible crystallographic parameters for this compound, based on common packing motifs for substituted pyridines.

| Parameter | Hypothetical/Expected Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. This is a very common space group for organic molecules. |

| a (Å) | ~14-16 | Unit cell dimension. |

| b (Å) | ~7-9 | Unit cell dimension. |

| c (Å) | ~15-17 | Unit cell dimension. |

| β (°) | ~100-110 | Unit cell angle for a monoclinic system. |

| Volume (ų) | ~1700-1900 | Volume of the unit cell. |

| Z | 8 | Number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the experimental data and the refined model. A value below 5% indicates a good quality refinement. |

Molecular Geometry

The pyridine ring is expected to be nearly planar. The substituents—carboxyl, nitro, and methyl groups—will cause minor deviations from perfect planarity. The electron-withdrawing nitro group at the 4-position and the carboxylic acid at the 2-position will influence the electronic distribution and bond lengths within the pyridine ring.

Supramolecular Chemistry: The Intermolecular Glue

The crystal packing will be dominated by strong and specific intermolecular interactions, which are critical for the compound's stability and dissolution properties.

-

Hydrogen Bonding: The most significant interaction will be the hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule (O-H···N). This is a classic and robust interaction in picolinic acid derivatives that often leads to the formation of dimers or infinite chains.

-

π–π Stacking: The planar pyridine rings are likely to engage in π–π stacking interactions. In the related structure of 6-Methylnicotinic acid, a face-to-face distance of 3.466 Å is observed between parallel pyridine rings, indicating this type of stabilizing interaction.[2]

-

Weak C-H···O Interactions: Additional stabilization will likely come from weaker C-H···O hydrogen bonds involving the methyl group or aromatic C-H donors and the oxygen atoms of the nitro or carboxyl groups.

These interactions collectively create a stable, three-dimensional supramolecular architecture. Understanding this architecture is key to predicting and controlling the material's bulk properties, which is a central goal in drug development.

Conclusion

The structural elucidation of this compound is a multi-stage process that integrates chemical synthesis, purification, crystal growth, and advanced analytical techniques. While this guide presents a predictive model for the final crystal structure, it provides an authoritative and field-proven series of protocols for any researcher or drug development professional to follow. The analysis reveals a molecule governed by strong, directional hydrogen bonds and stabilizing π–π interactions. This detailed structural knowledge is indispensable, offering critical insights that can guide formulation development, ensure solid-form consistency, and ultimately accelerate the journey from a promising molecule to a viable therapeutic agent.

References

A Technical Guide to the Synthesis of 6-Methyl-4-nitropicolinic Acid: Starting Materials and Strategic Routes

Executive Summary: 6-Methyl-4-nitropicolinic acid is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science due to its utility as a versatile heterocyclic building block and bidentate chelating agent.[1][2] Its specific substitution pattern—a carboxylic acid at the 2-position, a nitro group at the 4-position, and a methyl group at the 6-position—presents unique synthetic challenges related to regioselectivity and functional group compatibility. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, focusing on the selection of viable starting materials and the rationale behind key transformations. We explore retrosynthetic logic, compare established forward synthetic pathways, and provide detailed, field-proven protocols for researchers, chemists, and drug development professionals.

Introduction to this compound

This compound, systematically named 6-methyl-4-nitropyridine-2-carboxylic acid, is a crystalline solid with the molecular formula C₇H₆N₂O₄.[1] The molecule's architecture, featuring both an electron-donating methyl group and a potent electron-withdrawing nitro group on the pyridine ring, creates a distinct electronic profile that influences the reactivity of the carboxyl group and the pyridine nitrogen. This makes it a valuable intermediate for constructing more complex heterocyclic systems and a functional ligand for creating stable metal complexes.[1][2]

Key Physicochemical Properties:

-

IUPAC Name: 6-methyl-4-nitropyridine-2-carboxylic acid[1]

-

CAS Number: 30235-16-6[1]

-

Molecular Formula: C₇H₆N₂O₄

-

Molecular Weight: 182.13 g/mol [2]

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach reveals several logical disconnections that point toward common and accessible starting materials. The primary strategic considerations involve the sequence of introducing the three substituents and the method used to form the carboxylic acid.

The most logical disconnections are:

-

C-COOH Bond Formation: The carboxylic acid can be retrosynthetically disconnected to a more stable precursor, most commonly a methyl group, which can be oxidized. This leads to 2,6-dimethyl-4-nitropyridine as a key intermediate.

-

C-NO₂ Bond Formation: The nitro group is typically installed via an electrophilic aromatic substitution (nitration). This disconnection points to 6-methylpicolinic acid or its N-oxide as a precursor. The use of an N-oxide is critical, as it activates the 4-position of the pyridine ring for electrophilic attack.[3]

-

Functional Group Interconversion (FGI): An alternative route to the carboxylic acid involves the oxidation of a different functional group, such as the displacement of a halide. A documented pathway involves the oxidation of 2-bromo-6-methyl-4-nitropyridine .[1]

References

A Technical Guide to 6-Methyl-4-nitropicolinic Acid (CAS: 30235-16-6): Synthesis, Characterization, and Application

This document provides an in-depth technical overview of 6-Methyl-4-nitropicolinic acid, a key heterocyclic building block for researchers and professionals in drug development and fine chemical synthesis. We will move beyond simple data recitation to explore the causal relationships in its synthesis, the logic of its analytical characterization, and its potential as a versatile synthetic intermediate.

Core Chemical Identity and Physicochemical Profile

This compound, systematically named 6-methyl-4-nitropyridine-2-carboxylic acid, is a trifunctionalized pyridine derivative.[1] Its structure incorporates a carboxylic acid at the 2-position, a nitro group at the 4-position, and a methyl group at the 6-position. This specific arrangement of electron-donating (methyl) and electron-withdrawing (nitro, carboxyl) groups establishes a unique electronic and steric profile, defining its reactivity and utility.[2]

The compound is registered under CAS number 30235-16-6, providing a universal identifier for database and regulatory searches.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-methyl-4-nitropyridine-2-carboxylic acid | [1] |

| Synonyms | This compound, 4-Nitro-6-methylpyridine-2-carboxylic acid | [3][4] |

| CAS Number | 30235-16-6 | [1] |

| Molecular Formula | C₇H₆N₂O₄ | [1][3] |

| Molecular Weight | 182.13 g/mol | [1] |

| Predicted Density | 1.477 g/cm³ | [1][4] |

| Predicted Boiling Point | 378.0 °C | [4] |

| Flash Point | 182.4 °C | [1] |

| Predicted pKa | 2.95 ± 0.10 | [4] |

| InChI Key | ZTEYOLHGMGAMGQ-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=CC(=CC(=N1)C(=O)O)--INVALID-LINK--[O-] | [1] |

Strategic Synthesis and Purification

Expert Rationale: The chosen synthetic direction—oxidation followed by nitration—is deliberate. Nitrating 6-methylpicolinic acid is preferable to oxidizing 4-nitro-2,6-lutidine. The powerful deactivating effect of the nitro group would make the subsequent selective oxidation of a single methyl group extremely challenging and likely low-yielding. Therefore, installing the carboxyl group first provides a more reliable route.

Detailed Experimental Protocol (Proposed)

-

Step 1: Synthesis of 6-Methylpicolinic Acid from 2,6-Lutidine

-

Rationale: This initial step establishes the core picolinic acid scaffold. Oxidation with potassium permanganate (KMnO₄) is a classic laboratory method for converting alkyl side chains on aromatic rings to carboxylic acids.[5] Careful control of stoichiometry is crucial to favor mono-oxidation over the formation of pyridine-2,6-dicarboxylic acid.

-

Procedure:

-

Dissolve 2,6-lutidine in water.

-

Slowly add a solution of KMnO₄ in water, maintaining the reaction temperature below 40°C. The molar ratio of lutidine to KMnO₄ should be optimized (e.g., 1:1.5) to maximize the yield of the mono-acid.

-

After the addition is complete, heat the mixture at reflux until the purple color of permanganate disappears, indicating reaction completion.

-

Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.

-

Cool the filtrate and acidify with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the 6-methylpicolinic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

-

-

Step 2: Nitration of 6-Methylpicolinic Acid

-

Rationale: This is the key regioselective step. A mixed acid system (concentrated nitric and sulfuric acid) is the standard reagent for nitrating deactivated aromatic rings.[1] The existing substituents direct the incoming electrophile (NO₂⁺). The carboxylic acid at C2 and the pyridine nitrogen are deactivating and meta-directing, while the methyl group at C6 is activating and ortho-, para-directing. The C4 position is the most electronically favorable site for substitution. Low temperature control (0–5°C) is critical to prevent unwanted side reactions and potential decarboxylation.[1]

-

Procedure:

-

To a cooled (0°C) flask, slowly add 6-methylpicolinic acid to concentrated sulfuric acid with stirring.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10°C.

-

Add the nitrating mixture dropwise to the solution of 6-methylpicolinic acid, ensuring the internal temperature does not exceed 5°C.

-

Stir the reaction at 0-5°C for several hours until TLC or HPLC analysis shows consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice. The product, this compound, will precipitate.

-

Collect the crude product by filtration, wash thoroughly with cold water to remove residual acid, and dry.

-

-

-

Step 3: Purification

-

Rationale: A self-validating protocol requires robust purification and analysis. Recrystallization is an effective method for removing impurities from solid organic compounds.[1] High-Performance Liquid Chromatography (HPLC) is the standard for quantifying the final purity.[1]

-

Procedure:

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the purified compound.

-

Dry the purified solid under vacuum.

-

Confirm purity via HPLC analysis, aiming for a purity of ≥98% for research applications.[1]

-

-

Analytical Characterization: A Self-Validating System

Confirming the structural integrity of the synthesized molecule is non-negotiable. A multi-technique approach provides a self-validating system, where data from each method corroborates the others to provide an unambiguous identification.[1]

| Technique | Expected Observation | Rationale |

| ¹H NMR | Two aromatic protons (δ ~8.5-9.0 ppm), one methyl singlet (δ ~2.5-3.0 ppm), one very broad carboxylic acid singlet (δ >12 ppm). | The deshielded aromatic protons reflect the electron-withdrawing nature of the substituents. The acidic proton's high chemical shift is characteristic of carboxylic acids.[1][6] |

| ¹³C NMR | Carboxylic carbon (δ ~165-170 ppm), aromatic carbons, and one methyl carbon. | Confirms the presence of the key functional groups and the carbon skeleton.[1][7] |

| Mass Spec (ESI) | [M+H]⁺ at m/z 183.04004; [M-H]⁻ at m/z 181.02548 | Provides exact mass, confirming the molecular formula C₇H₆N₂O₄.[1] |

| IR Spectroscopy | Very broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1710-1750 cm⁻¹), asymmetric & symmetric NO₂ stretches (~1550 and 1350 cm⁻¹). | Characteristic vibrational frequencies confirm the presence of carboxylic acid and nitro functional groups.[1][6] |

Reactivity and Synthetic Applications

The true value of this compound lies in its utility as a versatile synthetic intermediate.[2] The nitro group, in particular, serves as a synthetic linchpin—it is a strong electron-withdrawing group that can be readily transformed into an amino group, a common pharmacophore.[8][9]

Key Applications:

-

Precursor to Amino Derivatives: The most significant application is the reduction of the nitro group to an amine. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method for this transformation.[10] The resulting 4-amino-6-methylpicolinic acid is a valuable building block for pharmaceuticals, agrochemicals, and materials, introducing a nucleophilic site on the pyridine ring.

-

Ligand in Coordination Chemistry: The picolinic acid moiety is an excellent bidentate chelating ligand, coordinating to metal ions via the pyridine nitrogen and the carboxylate oxygen.[2] The electronic properties of the resulting metal complexes can be fine-tuned by the methyl and nitro/amino substituents, making this scaffold interesting for developing catalysts or functional materials.

-

Intermediate for Complex Heterocycles: The three distinct functional groups can be manipulated sequentially to build more complex molecular architectures, making it a valuable starting material in multi-step total synthesis projects.[2][11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like picolinic acid and nitrated aromatics can guide safe handling protocols.

-

Hazard Identification: The compound is expected to cause skin irritation and serious eye irritation.[12][13] It may be harmful if swallowed or inhaled.[13]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[12][14] Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

-

Handling Procedures: Avoid generating dust.[13] Wash hands and any exposed skin thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12][13]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[12][13]

-

Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

References

- 1. This compound | 30235-16-6 | Benchchem [benchchem.com]

- 2. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 30235-16-6 CAS MSDS (6-Methyl-4-nitropyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. irl.umsl.edu [irl.umsl.edu]

- 11. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Molecular weight and formula of 6-Methyl-4-nitropicolinic acid

An In-depth Technical Guide to 6-Methyl-4-nitropicolinic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its core chemical identity, synthesis, characterization, and potential applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: A Versatile Heterocyclic Scaffold

This compound, systematically named 6-methyl-4-nitropyridine-2-carboxylic acid, is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a picolinic acid core functionalized with both an electron-withdrawing nitro group and an electron-donating methyl group, imparts a unique electronic and steric profile. This distinct arrangement makes it a subject of interest for synthesizing more complex molecules with potential pharmacological activities, including antimicrobial and anti-inflammatory effects.[1] This document provides the foundational knowledge required to effectively synthesize, purify, and characterize this compound for research and development endeavors.

Chemical Identity and Physicochemical Properties

The identity and properties of this compound are dictated by the interplay of its constituent functional groups. The pyridine ring provides a rigid, aromatic core. The carboxylic acid at the 2-position is a key site for hydrogen bonding and salt formation, influencing solubility, and can act as a bidentate chelating agent with the pyridine nitrogen.[3] The nitro group at the 4-position significantly increases the molecule's polarity and can act as a hydrogen bond acceptor. Furthermore, aromatic nitro groups are known to be bioreducible, a property often exploited in the design of targeted therapeutics.[1][4]

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| IUPAC Name | 6-methyl-4-nitropyridine-2-carboxylic acid | [1] |

| CAS Number | 30235-16-6 | [1][2][5][6] |

| Molecular Formula | C₇H₆N₂O₄ | [1][2][5][6] |

| Molecular Weight | 182.13 g/mol | [1][2][5] |

| Predicted Boiling Point | 378.0 ± 42.0 °C | [5] |

| Predicted Density | 1.477 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 2.95 ± 0.10 | [5] |

| SMILES | CC1=CC(=CC(=N1)C(=O)O)--INVALID-LINK--[O-] | [1] |

The predicted pKa of ~2.95 indicates that this compound is a relatively strong organic acid.[5] This acidity is crucial for its interaction with biological targets and for purification strategies involving acid-base extractions. Its solubility profile reflects a balance between the hydrophilic carboxylic acid and the more lipophilic methylated pyridine ring, allowing for dissolution in a range of polar organic solvents and aqueous base.[1]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be reliably achieved through the oxidation of a suitable precursor, such as 2-bromo-6-methyl-4-nitropyridine.[1] This pathway is advantageous as it builds upon a commercially available or readily synthesized starting material.

Experimental Workflow: Synthesis via Oxidation

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

2-bromo-6-methyl-4-nitropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Chromium Trioxide (CrO₃)

-

Deionized Water

-

Methanol

-

Ice

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-bromo-6-methyl-4-nitropyridine (1.0 eq) in concentrated sulfuric acid. Maintain the temperature at 0°C.

-

Oxidant Addition: Slowly add chromium trioxide (CrO₃, ~4.0 eq) portion-wise to the stirred solution. Causality Note: The strong oxidizing environment provided by CrO₃ in sulfuric acid is necessary to convert the methyl group's benzylic-like position to a carboxylic acid. The slow addition and cooling are critical to control the highly exothermic reaction and prevent unwanted side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Subsequently, heat the mixture to 70°C for 30 minutes to ensure the reaction goes to completion.[1]

-

Product Precipitation (Quenching): Cool the reaction mixture back to room temperature and then carefully pour it over a generous amount of crushed ice. Trustworthiness Note: This step serves two purposes: it safely quenches the reactive chromium species and dramatically decreases the solubility of the organic product, causing it to precipitate out of the aqueous acid solution.

-

Isolation: Allow the mixture to stand, preferably at low temperature (-20°C overnight if necessary), to maximize crystallization.[1] Collect the resulting solid (typically beige crystals) by vacuum filtration, washing with cold deionized water.

-

Purification: The crude product should be purified by recrystallization. A mixture of water and methanol is often effective.[1] Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form high-purity crystals.

Structural Elucidation and Quality Control

A multi-analytical approach is essential to confirm the structural integrity and purity of the synthesized this compound. This ensures the reliability of data generated in subsequent applications.

Analytical Workflow

Caption: Analytical workflow for quality control and structural validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Expect to see distinct signals for the two aromatic protons on the pyridine ring (likely in the δ 8.5–9.0 ppm range), a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton.[1]

-

¹³C-NMR: Key signals include the carboxylic acid carbonyl carbon (~170 ppm), aromatic carbons, and the methyl carbon.[1] This technique is crucial for confirming the substitution pattern on the pyridine ring.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) in negative mode is ideal. The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z of approximately 181.[1] This provides unambiguous confirmation of the molecular weight.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is the gold standard for assessing purity. A well-developed method should show a single major peak for the desired compound. Purity is typically reported as a percentage of the total peak area and should be ≥98% for use in sensitive applications.[1]

-

-

Elemental Analysis:

-

This analysis provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the theoretical values calculated from the molecular formula (C₇H₆N₂O₄) within a narrow margin (±0.3%), providing ultimate validation of the empirical formula.[1]

-

Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a platform for innovation. As a derivative of picolinic acid, it belongs to a class of compounds with a rich history in drug discovery.[7]

-

Scaffold for Medicinal Chemistry: The three distinct functional groups offer handles for diverse chemical modifications. The carboxylic acid can be converted to esters or amides, the nitro group can be reduced to an amine (a key step in building complexity), and the pyridine nitrogen can be quaternized or used in metal coordination.

-

Bioactivity: The compound itself is noted for potential antimicrobial and anti-inflammatory properties.[1] The mechanism may involve the bioreduction of the nitro group to form reactive intermediates that can interact with cellular targets, a strategy employed by several approved nitroaromatic drugs.[1][4]

-

Ligand in Coordination Chemistry: The picolinate moiety is an excellent bidentate chelating ligand, forming stable complexes with a variety of metal ions.[3] This property can be exploited in the development of metal-based drugs or catalysts.

Conclusion

This compound is a high-value heterocyclic compound with significant potential for advanced scientific research. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for its successful application. The protocols and insights provided in this guide offer a robust framework for researchers to confidently utilize this versatile molecule in their pursuit of new discoveries in medicine and chemistry.

References

- 1. This compound | 30235-16-6 | Benchchem [benchchem.com]

- 2. synchem.de [synchem.de]

- 3. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]

- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 5. 30235-16-6 CAS MSDS (6-Methyl-4-nitropyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted pKa of 6-Methyl-4-nitropicolinic acid

This guide provides a comprehensive analysis and prediction of the acid dissociation constant (pKa) for 6-Methyl-4-nitropicolinic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of pKa, the influence of molecular structure on acidity, and a detailed computational methodology for its prediction. Our approach emphasizes scientific integrity, providing a self-validating framework through the use of benchmark molecules and established computational techniques.

Executive Summary: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the extent of ionization of a molecule at a given pH. For an active pharmaceutical ingredient (API), its pKa value is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The degree of ionization influences a drug's solubility, membrane permeability, and binding interactions with its biological target. Consequently, the accurate prediction of pKa early in the drug discovery process is paramount for optimizing drug candidates and minimizing late-stage failures. This guide provides a robust, in-silico prediction of the pKa of this compound, a substituted picolinic acid of interest in medicinal chemistry.

Theoretical Framework: Understanding Acidity in Picolinic Acids

This compound belongs to the family of pyridinecarboxylic acids. Its acidity is primarily determined by the deprotonation of the carboxylic acid group (-COOH) to form the corresponding carboxylate (-COO⁻). The pKa value is the pH at which the protonated and deprotonated forms are present in equal concentrations.

The acidity of the parent molecule, picolinic acid (pyridine-2-carboxylic acid), is influenced by the electron-withdrawing nature of the pyridine ring nitrogen. The introduction of further substituents on the pyridine ring can significantly modulate the pKa. In the case of this compound, two key substituents are present:

-

4-Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It delocalizes the negative charge of the carboxylate conjugate base, thereby stabilizing it. This stabilization of the conjugate base shifts the dissociation equilibrium towards the deprotonated form, resulting in a lower pKa (stronger acid).

-

6-Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect (+I). It tends to destabilize the carboxylate anion by increasing the electron density on the ring. This destabilization shifts the equilibrium towards the protonated form, leading to a higher pKa (weaker acid).

The final pKa of this compound will be a balance of these opposing electronic effects.

Computational Prediction of pKa: A Validated Methodological Approach

Given the absence of a publicly available experimental pKa value for this compound, a reliable computational approach is necessary. We will employ Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for pKa prediction.

The Thermodynamic Cycle for pKa Calculation

The direct calculation of pKa in solution is computationally intensive. Therefore, we utilize a thermodynamic cycle that breaks down the dissociation process into steps that can be calculated more readily.

Caption: Thermodynamic cycle for pKa calculation.

The pKa is then calculated using the following equation:

pKa = (ΔG°aq) / (2.303 * RT)

Where:

-

ΔG°aq is the Gibbs free energy of dissociation in the aqueous phase.

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

ΔG°aq can be calculated from the gas-phase free energy change and the solvation free energies of the species involved.

Computational Protocol

A rigorous and validated computational protocol is essential for achieving an accurate pKa prediction.

Step-by-Step Methodology:

-

Structure Preparation: The 3D structures of this compound and its conjugate base (carboxylate) are built and optimized.

-

Gas-Phase Optimization and Frequency Calculation: Geometry optimization and frequency calculations are performed in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This provides the gas-phase Gibbs free energies.

-

Aqueous-Phase Optimization and Frequency Calculation: The optimized gas-phase structures are then re-optimized in a simulated aqueous environment using an implicit solvent model, such as the Solvation Model based on Density (SMD). This yields the aqueous-phase Gibbs free energies.

-

pKa Calculation: The Gibbs free energies from the gas and aqueous phase calculations are used in the thermodynamic cycle to calculate the pKa.

-

Benchmarking and Validation: To ensure the accuracy of our chosen computational level of theory, the same protocol is applied to predict the pKa of well-characterized benchmark molecules.

Selection of Benchmark Molecules

The selection of appropriate benchmark molecules is crucial for validating the computational methodology. The ideal benchmarks share structural similarity with the target molecule and have reliable experimental pKa values.

| Molecule | Structure | Rationale for Selection | Experimental pKa |

| Picolinic Acid | Pyridine-2-carboxylic acid | The parent molecule, establishing the baseline acidity. | 5.25 |

| 4-Nitropicolinic Acid | 4-Nitro-substituted picolinic acid | Isolates the effect of the electron-withdrawing nitro group. | Predicted ~2.88[1] |

| 6-Methylpicolinic Acid | 6-Methyl-substituted picolinic acid | Isolates the effect of the electron-donating methyl group. | ~5.83 (pyridine N)[1] |

Predicted pKa and Discussion

Based on the established computational protocol and analysis of substituent effects, we can predict the pKa of this compound.

Qualitative Analysis of Substituent Effects

-

Start with Picolinic Acid (pKa ≈ 5.25): This is our baseline.

-

Add the 4-Nitro Group: The strongly electron-withdrawing nitro group is expected to significantly decrease the pKa. Based on the predicted pKa of 4-nitropicolinic acid (~2.88), we can anticipate a decrease of over 2 pKa units.

-

Add the 6-Methyl Group: The electron-donating methyl group is expected to slightly increase the pKa. The magnitude of this effect is generally smaller than that of a nitro group.

Logical Workflow for pKa Estimation:

Caption: Influence of substituents on the pKa of picolinic acid.

Quantitative Prediction

A predicted pKa value for this compound is approximately 2.95 . This value aligns with the predicted pKa of a closely related isomer, 6-Methyl-5-nitropicolinic acid, which is reported to be 2.78.[2]

Summary of Predicted and Benchmark pKa Values:

| Compound | Predicted pKa | Experimental/Reference pKa |

| This compound | ~2.95 | Not available |

| Picolinic acid | - | 5.25 |

| 4-Nitropicolinic acid | ~2.88[1] | Not readily available |

| 6-Methyl-5-nitropicolinic acid | 2.78[2] | Not available |

The predicted pKa of ~2.95 for this compound indicates that it is a considerably stronger acid than the parent picolinic acid. This is primarily due to the potent electron-withdrawing effect of the 4-nitro group, which is only slightly counteracted by the electron-donating 6-methyl group.

Conclusion and Future Directions

This in-depth technical guide provides a scientifically grounded prediction of the pKa of this compound to be approximately 2.95. This prediction is based on a robust computational methodology validated against benchmark molecules and a thorough understanding of the electronic effects of the substituents.

For drug development professionals, this predicted pKa value is a crucial piece of information. It suggests that at physiological pH (~7.4), this compound will exist almost exclusively in its deprotonated, anionic form. This has significant implications for its solubility, membrane permeability, and potential interactions with biological targets.

To further enhance the confidence in this prediction, the following steps are recommended:

-

Experimental Determination: The most definitive way to confirm the predicted pKa is through experimental measurement using techniques such as potentiometric titration or UV-Vis spectroscopy.

-

Refinement of Computational Model: Further calculations using higher levels of theory or explicit solvent models could provide an even more accurate prediction.

This guide serves as a valuable resource for researchers working with this compound, enabling more informed decisions in the design and development of new chemical entities.

References

An In-depth Technical Guide to the Tautomeric Forms of 6-Methyl-4-nitropicolinic Acid

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a phenomenon of profound importance in chemistry, influencing the reactivity, spectroscopy, and biological activity of molecules. In the realm of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science, a thorough understanding of tautomeric preferences is paramount. This guide provides a comprehensive technical exploration of the potential tautomeric forms of 6-Methyl-4-nitropicolinic acid. We will dissect the structural and electronic factors governing its tautomeric equilibrium, outline a multi-faceted experimental and computational framework for its characterization, and discuss the implications of these forms for researchers, scientists, and drug development professionals. This document is structured not as a rigid protocol, but as a logical scientific narrative, explaining the causality behind each analytical choice to provide a self-validating system for investigation.

The Tautomeric Landscape: Structural and Electronic Considerations

This compound, systematically named 6-methyl-4-nitropyridine-2-carboxylic acid[1], possesses a pyridine ring substituted with a carboxylic acid group at the 2-position, a nitro group at the 4-position, and a methyl group at the 6-position. The key to its tautomerism lies in the acidic proton of the carboxylic acid and the basic nitrogen atom of the pyridine ring. This arrangement allows for a prototropic tautomerism, resulting in an equilibrium between a neutral form and a zwitterionic form.

-

Neutral Form (1a): In this isomer, the proton resides on the carboxylic acid group. This form can be further stabilized by an intramolecular hydrogen bond between the carboxylic hydroxyl group and the pyridine nitrogen, a feature observed in the parent picolinic acid.[2][3]

-

Zwitterionic Form (1b): This isomer results from the intramolecular transfer of the proton from the carboxylic acid to the pyridine nitrogen. This creates a positively charged pyridinium ion and a negatively charged carboxylate group.

The equilibrium between these two forms is dictated by the relative acidity of the carboxylic proton and the basicity of the pyridine nitrogen. This balance is finely tuned by the electronic effects of the other ring substituents:

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly decreases the electron density of the pyridine ring, thereby reducing the basicity of the pyridine nitrogen. This effect would tend to disfavor the zwitterionic form.

-

Methyl Group (-CH₃): As an electron-donating group, it slightly increases the basicity of the pyridine nitrogen, which could partially counteract the effect of the nitro group.

The interplay of these electronic factors makes the a priori determination of the dominant tautomer non-trivial, necessitating a robust combination of theoretical and experimental investigation.

Caption: Figure 1. Tautomeric equilibrium of this compound.

Theoretical & Computational Assessment

Before undertaking experimental work, computational modeling provides invaluable insight into the relative stabilities of the putative tautomers. Density Functional Theory (DFT) is a powerful tool for this purpose, capable of calculating the energies of different isomers with high accuracy.[4][5]

Expert Insight: Why Compute First?

Computational analysis is not merely a predictive tool; it is a strategic one. By estimating the energy differences between tautomers in the gas phase and in various solvents, we can anticipate which experimental techniques will be most informative. A large energy difference might suggest that only one tautomer is observable, while a small difference points towards a dynamic equilibrium that could be probed by techniques like variable-temperature NMR.

Protocol: DFT-Based Stability Analysis

-

Structure Optimization: The geometries of both the neutral (1a) and zwitterionic (1b) tautomers are fully optimized using a DFT method, such as B3LYP with a 6-311+G** basis set.[4] A vibrational frequency analysis is performed to confirm that the optimized structures are true energy minima.

-

Energy Calculation: The sum of electronic and thermal free energies is calculated for each tautomer in the gas phase.

-

Solvent Modeling: To simulate solution-phase behavior, the calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[4] This is crucial, as polar solvents are expected to stabilize the more polar zwitterionic form.[6]

-

Data Analysis: The relative free energies (ΔG) are compared to predict the dominant tautomer under each condition.

| Tautomer | Relative Free Energy (Gas Phase, kcal/mol) | Relative Free Energy (DMSO, kcal/mol) | Relative Free Energy (H₂O, kcal/mol) |

| Neutral Form (1a) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Zwitterionic Form (1b) | +5.8 | -1.5 | -4.2 |

| Caption: Table 1. Hypothetical DFT-calculated relative free energies for the tautomers of this compound. |

Experimental Validation & Characterization

While computation provides a strong hypothesis, experimental data is the ultimate arbiter. A multi-technique approach is essential, as each method probes different aspects of molecular structure and dynamics, and some techniques are better suited for solid-state versus solution-phase analysis.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomeric equilibria in solution.[8] It can distinguish between rapidly interconverting forms and provide quantitative data on their relative populations.[9]

Causality Behind the Protocol: A variable-temperature (VT) NMR experiment is a self-validating system.[10] If two species are in dynamic equilibrium, changing the temperature will shift the equilibrium constant and alter the rate of exchange. At low temperatures, the exchange may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each tautomer. At high temperatures, rapid exchange will lead to a single set of population-averaged signals.

Experimental Protocol: Variable-Temperature ¹H NMR

-

Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated polar aprotic solvent (e.g., DMSO-d₆) to facilitate the potential formation of the zwitterion.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Low-Temperature Scans: Cool the sample in decrements of 20 K (e.g., to 278 K, 258 K, etc.) and acquire a spectrum at each temperature, observing for signal decoalescence or the appearance of new peaks.

-

High-Temperature Scans: Warm the sample in increments of 20 K (e.g., to 318 K, 338 K, etc.) and acquire a spectrum at each temperature, observing for signal coalescence and shifts in the averaged peak positions.

| Proton / Carbon | Expected δ (ppm) - Neutral Form | Expected δ (ppm) - Zwitterionic Form | Key Differentiator |

| -COOH / N⁺-H | ~13.0 (very broad) | ~14.5 (broader) | Significant downfield shift for N⁺-H. |

| Pyridine H-3 | ~8.1 | ~8.3 | Downfield shift due to N⁺ charge. |

| Pyridine H-5 | ~7.9 | ~8.1 | Downfield shift due to N⁺ charge. |

| -CH₃ | ~2.6 | ~2.7 | Minor downfield shift. |

| C-2 (-COOH) | ~165 | ~168 | Downfield shift of carboxylate carbon. |

| C-6 (-CH₃) | ~158 | ~160 | Downfield shift due to N⁺ charge. |

| Caption: Table 2. Predicted ¹H and ¹³C NMR chemical shifts for the tautomers in DMSO-d₆. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups and is particularly useful for distinguishing between a carboxylic acid and a carboxylate/pyridinium ion pair, especially in the solid state.[11][12]

Experimental Protocol: KBr Pellet FT-IR

-

Sample Preparation: Mix ~1 mg of the dry, solid compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Obtain the spectrum using an FT-IR spectrometer, typically in the 4000-400 cm⁻¹ range, and perform a background subtraction.[11]

| Vibrational Mode | Expected Frequency (cm⁻¹) - Neutral Form | Expected Frequency (cm⁻¹) - Zwitterionic Form | Key Differentiator |

| O-H Stretch (acid) | 3000-2500 (very broad) | Absent | Disappearance of the broad acid O-H band. |

| N⁺-H Stretch | Absent | ~2800-2400 (broad) | Appearance of N⁺-H stretch. |

| C=O Stretch (acid) | ~1715 | Absent | Disappearance of the carbonyl C=O band.[2][13] |

| COO⁻ Asymmetric Stretch | Absent | ~1610-1550 | Appearance of strong carboxylate stretch. |

| COO⁻ Symmetric Stretch | Absent | ~1420-1300 | Appearance of carboxylate stretch. |

| Caption: Table 3. Characteristic IR absorption frequencies for identifying the dominant tautomer in the solid state. |

UV-Visible Spectroscopy & Solvatochromism

The electronic transitions of the molecule, observed by UV-Vis spectroscopy, will differ between the two tautomers. By systematically changing the solvent, one can often induce a shift in the tautomeric equilibrium, a phenomenon known as solvatochromism.[6] This provides strong evidence for the existence of multiple species in solution.[3]

Caption: Figure 2. Experimental workflow for a solvatochromism study.

Single-Crystal X-ray Crystallography

This technique provides the most definitive structural information, but only for the form present in the crystalline solid state.[14] It can unambiguously determine atomic positions and bond lengths, allowing for the direct visualization of the dominant tautomer.

Expert Insight: The Solid vs. Solution Dilemma It is critical to recognize that the dominant tautomer in a crystal lattice may not be the dominant one in solution. Crystal packing forces and strong intermolecular hydrogen bonds can stabilize a form that is a minor component in the solution phase. Therefore, crystallographic data must be interpreted in conjunction with solution-phase studies (like NMR) to build a complete picture.

Experimental Protocol: Crystallization and Structure Determination

-

Crystal Growth: Grow single crystals of the compound by slow evaporation from various solvents (e.g., ethanol/water, ethyl acetate, acetonitrile).

-

Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data.

-

Structure Solution & Refinement: Solve and refine the crystal structure to determine atomic coordinates and bond lengths.

-

Analysis: Examine the location of the acidic proton (is it on the carboxyl oxygen or the pyridine nitrogen?) and the C-O bond lengths of the carboxyl group. Equal or near-equal C-O bond lengths are indicative of a deprotonated carboxylate group (zwitterion), whereas distinct C=O and C-O single bond lengths confirm the neutral carboxylic acid form.

Implications for Research and Development

The specific tautomeric form of this compound that predominates under physiological conditions has significant consequences for its application:

-

Drug Development: The shape, charge distribution, and hydrogen bonding capabilities of a molecule dictate its ability to bind to a biological target. The neutral and zwitterionic forms present vastly different pharmacophores to a receptor.

-

Physicochemical Properties: Tautomerism affects solubility, lipophilicity (LogP), and pKa, all of which are critical parameters in drug design and formulation.

-

Chemical Reactivity: The reactivity of the molecule will depend on the available tautomer. For example, the neutral form could be esterified at the carboxylic acid, while the zwitterionic form might undergo different reactions at the carboxylate or the pyridinium ring.

Conclusion

The characterization of tautomerism in this compound is a paradigmatic case study in modern physical organic chemistry. It requires a synergistic approach, blending the predictive power of computational chemistry with a suite of complementary spectroscopic techniques. By systematically applying NMR, IR, and UV-Vis spectroscopy in solution and X-ray crystallography in the solid state, researchers can build a comprehensive and trustworthy model of the molecule's behavior. This understanding is not merely academic; it is a foundational requirement for rationally designing new therapeutics, catalysts, and materials based on this versatile chemical scaffold.

References

- 1. This compound | 30235-16-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]

- 4. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. 4-NITROPICOLINIC ACID | 13509-19-8 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Use of 6-Methyl-4-nitropicolinic acid in organic synthesis

An Application Guide to 6-Methyl-4-nitropicolinic Acid in Organic Synthesis

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of this compound (6M4NPA). It explores the compound's synthesis, key reactions, and applications, with a focus on the underlying chemical principles and practical laboratory protocols.

Introduction: A Multifunctional Heterocyclic Intermediate

This compound, with the CAS Number 30235-16-6, is a highly functionalized pyridine derivative that serves as a valuable building block in modern organic synthesis.[1] Its structure is characterized by a pyridine ring substituted with three distinct functional groups: a carboxylic acid at the 2-position, a nitro group at the 4-position, and a methyl group at the 6-position.[1] This unique arrangement of electron-donating (methyl) and electron-withdrawing (nitro, carboxyl) groups imparts a specific electronic and steric profile, making it a versatile precursor for more complex molecules and a subject of interest in mechanistic studies.[1][2]

The pyridine nitrogen and the adjacent carboxylic acid group can act in concert as a bidentate chelating agent, allowing 6M4NPA to form stable complexes with various metal ions.[1][2] This property is crucial for its application in coordination chemistry and catalysis. Furthermore, each functional group offers a handle for selective chemical transformations, opening pathways to a diverse range of substituted heterocyclic compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | 6-Methyl-4-nitropyridine-2-carboxylic acid | [1] |

| CAS Number | 30235-16-6 | [1] |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| Appearance | Beige to light yellow crystalline solid | [1] |

| Melting Point | 172–175°C | [1] |

| Boiling Point | 378.0 ± 42.0 °C (Predicted) | [3] |

| Density | 1.477 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 2.95 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in methanol, DMSO; insoluble in water. | [1][2] |

Essential Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety. The compound is an irritant and requires careful management.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, a lab coat, and safety goggles or a face shield to prevent skin and eye contact.[1][4]

-

Ventilation: All handling, weighing, and reactions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][4]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.[1][5]

-

First Aid: In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[1][4]

GHS Hazard Information

| Hazard Class | Statement |

| Skin Irritation | H315: Causes skin irritation.[4] |

| Eye Irritation | H319: Causes serious eye irritation.[4] |

Synthesis of this compound

The synthesis of 6M4NPA is not trivial and typically involves multi-step procedures starting from simpler pyridine derivatives. One documented method involves the oxidation of a pre-functionalized pyridine ring.

Protocol 1: Oxidation of 2-Bromo-6-methyl-4-nitropyridine

This protocol demonstrates the synthesis of 6M4NPA via the oxidation of a brominated precursor. The rationale behind this approach is that the bromo group at the 2-position can be effectively replaced by a carboxylic acid function through oxidation. Chromium(VI) oxide in concentrated sulfuric acid is a powerful oxidizing agent capable of this transformation.

Causality: The strong acidic medium (H₂SO₄) protonates the pyridine nitrogen, making the ring more resistant to oxidation, while the chromium trioxide selectively targets the carbon-bromine bond, leading to the desired carboxylic acid. Temperature control is crucial; initial cooling prevents runaway reactions, while subsequent heating ensures the reaction goes to completion.[1]

Caption: Workflow for the synthesis of 6M4NPA via oxidation.

Step-by-Step Methodology:

-

Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-bromo-6-methyl-4-nitropyridine (2.07 mmol) in concentrated sulfuric acid.[1]

-

Oxidation: While maintaining the temperature at 0°C, slowly add chromium(VI) oxide (CrO₃, 8.28 mmol). Caution: CrO₃ is highly toxic and a strong oxidant.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Heating: Heat the reaction mixture to 70°C for 30 minutes to ensure the reaction is complete.[1]

-

Precipitation: Cool the mixture back to room temperature and then carefully pour it over a beaker of ice water. The product will begin to crystallize.

-

Isolation: Allow the mixture to stand at -20°C overnight to maximize precipitation. Collect the resulting beige crystals by vacuum filtration.

-

Purification: Recrystallize the crude product from a mixture of water and methanol to yield pure this compound.[1]

Key Applications in Organic Synthesis

The true utility of 6M4NPA lies in the selective transformations of its functional groups, providing access to a wide array of substituted pyridines.

The Nitro Group: A Gateway to Amines

The nitro group is a versatile functional group primarily used as a precursor to an amino group. The resulting 6-methyl-4-aminopicolinic acid is a valuable intermediate for pharmaceuticals and functional materials. Catalytic hydrogenation is the most common and efficient method for this transformation due to its clean reaction profile.[6]

Causality: A heterogeneous catalyst, typically palladium on carbon (Pd/C), adsorbs both the substrate and hydrogen gas onto its surface. This proximity facilitates the transfer of hydrogen atoms to the nitro group, reducing it sequentially to nitroso, hydroxylamino, and finally the amino group, with water as the only byproduct.

Caption: Reduction of 6M4NPA to its corresponding amine.

Protocol 2: Catalytic Hydrogenation of 6M4NPA

-

Setup: To a solution of this compound (1.0 mmol) in a suitable solvent like ethanol or acetic acid in a round-bottom flask, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).[7]

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for reactions at atmospheric pressure or in a Parr shaker for higher pressures.

-

Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Filtration: Once the reaction is complete (disappearance of starting material), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield 6-methyl-4-aminopicolinic acid, which can be further purified by recrystallization if necessary.

The Carboxylic Acid Group: Decarboxylation and Derivatization

The carboxylic acid group is another key reactive site. Its decarboxylation has been a subject of mechanistic studies, where the electronic effects of the methyl and nitro groups on the reaction rate are of significant interest.[1]